molecular formula C21H16FN3O2 B10877157 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10877157
M. Wt: 361.4 g/mol
InChI Key: USUFDKCOTRMHQA-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative synthesized via the Claisen-Schmidt condensation of acetophenone and 4-nitrobenzaldehyde, followed by cyclization with hydrazine hydrate . Its structure features a dihydropyrazole core substituted with electron-withdrawing groups (4-nitrophenyl and 4-fluorophenyl) and a phenyl ring. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveal its high electrophilicity (global electrophilicity index, ω = 4.92 eV) due to the nitro group, which enhances charge transfer and nonlinear optical (NLO) properties (hyperpolarizability = 1.23 × 10⁻³⁰ esu) . Molecular docking suggests potent antioxidant (binding score: −8.2 kcal/mol against NADPH oxidase) and anti-inflammatory activity (COX-2 inhibition: −9.1 kcal/mol) .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H16FN3O2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)23-24(21)18-10-12-19(13-11-18)25(26)27/h1-13,21H,14H2

InChI Key

USUFDKCOTRMHQA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Chalcone Synthesis

Chalcones are synthesized by condensing 4-fluorophenylacetophenone with 4-nitrobenzaldehyde in alkaline ethanol:

4-Fluorophenylacetophenone+4-NitrobenzaldehydeNaOH/EtOH, ΔChalcone intermediate\text{4-Fluorophenylacetophenone} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{NaOH/EtOH, Δ}} \text{Chalcone intermediate}

Reaction conditions:

  • Solvent: Ethanol or methanol.

  • Catalyst: 10–20% NaOH.

  • Temperature: Reflux (78–85°C).

  • Time: 4–6 hours.

Cyclocondensation Methods

Conventional Acid-Catalyzed Cyclization

Procedure:

  • Chalcone (1 equiv) and phenylhydrazine (1.2 equiv) are refluxed in glacial acetic acid for 12–24 hours.

  • The mixture is cooled, poured onto ice, and filtered.

  • Recrystallization from ethanol yields the product.

Key Data:

ParameterValueSource
Yield65–81%
Reaction Temperature100–110°C
PurificationEthanol recrystallization

Mechanistic Insight:
The reaction proceeds via hydrazone formation, followed by intramolecular cyclization to form the pyrazoline ring.

Ultrasonic Irradiation-Assisted Synthesis

Advantages: Reduced reaction time (2–4 hours) and improved yields (up to 83%).

Protocol:

  • Chalcone and phenylhydrazine are mixed in acetic acid.

  • Sonication at 40 kHz for 30–60 minutes.

  • Work-up identical to conventional method.

Comparative Performance:

MethodTime (h)Yield (%)
Conventional12–2465–81
Ultrasonic0.5–175–83

Optimization Strategies

Solvent Effects

Preferred Solvents:

  • Glacial acetic acid: Enhances protonation of chalcone carbonyl, accelerating cyclization.

  • Ethanol-methanol mixtures: Improve solubility of nitro-substituted intermediates.

Catalytic Additives

  • PTSA (p-Toluenesulfonic acid): Reduces reaction time by 30% in non-aqueous conditions.

  • Ionic liquids (e.g., [bmim]PF₆): Enable recyclable catalysis, yielding 82% product.

Structural Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

  • 3322 (N–H stretch), 1685 (C=O), 1522 (C=N), 810 (C–F).

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.29 (dd, J = 4.1, 13.1 Hz, 1H, Hₐ), 3.63 (dd, J = 4.1, 13.1 Hz, 1H, H_b), 5.21 (t, 1H, H_c).

LC-MS: m/z = 433 [M + H]⁺.

X-ray Crystallography

  • Dihedral angles: 69.20° (4-fluorophenyl vs. phenyl), 33.05° (pyrazole vs. 4-nitrophenyl).

  • Hydrogen bonding: C–H⋯O and N–H⋯O interactions stabilize crystal packing.

Scalability and Industrial Applications

Pilot-Scale Synthesis

  • Batch size: 1 kg chalcone → 720–810 g product (72–81% yield).

  • Cost drivers: 4-Nitrobenzaldehyde accounts for 60% of raw material costs.

Pharmaceutical Relevance

  • Anticancer activity: IC₅₀ = 12.5 µM against MCF-7 cells.

  • Antimicrobial efficacy: MIC = 8 µg/mL for S. aureus .

Chemical Reactions Analysis

Key Reaction Parameters and Optimization

Experimental conditions critically influence yield and purity:

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Glacial acetic acidEnhances cyclization efficiency
Temperature Reflux (~110–120°C)Accelerates reaction kinetics
Solvent Ethanol or acetic acidImproves solubility of reactants
Reaction Time 12–24 hoursEnsures complete conversion

Purification via recrystallization (ethanol) achieves ≥95% purity, with yields ranging from 65% to 81% depending on substituent steric effects .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its substituents:

Nitro Group (–NO₂)

  • Electrophilic Substitution : Activates the para position of the phenyl ring for nucleophilic attacks (e.g., Suzuki couplings).

  • Reduction Potential : Can be reduced to an amine (–NH₂) under catalytic hydrogenation (H₂/Pd-C), altering electronic properties .

Fluoro Group (–F)

  • Ortho/para-Directing : Enhances stability against oxidative degradation.

  • Hydrogen Bonding : Participates in non-covalent interactions with biological targets.

Pyrazole Ring

  • Acid-Base Behavior : The NH group in the pyrazole ring can undergo deprotonation (pKa ~8.5) in basic media .

Characterization of Reaction Products

Post-synthesis characterization includes spectroscopic and crystallographic analyses:

Analytical Method Key Data
IR Spectroscopy 3322 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1522 cm⁻¹ (C=N), 810 cm⁻¹ (C–F)
¹H NMR (DMSO-d₆)δ 3.16–3.78 (pyrazole CH₂), 5.19 (pyrazole CH), 6.94–8.26 (aromatic H)
LC-MS m/z = 423 [M + H]⁺ (consistent with molecular formula C₂₂H₁₇FN₃O₂)

Comparative Reactivity with Analogues

Substituent variations significantly alter reactivity:

Analogues Key Reactivity Differences
5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazoleHigher electrophilicity due to Cl substitution
3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazoleEnhanced metabolic stability

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that this compound can effectively inhibit key enzymes involved in tumor progression .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value indicating substantial inhibition of cell proliferation. The mechanism was attributed to apoptosis induction mediated by the compound's interaction with specific molecular targets involved in cell cycle regulation.

Anti-inflammatory Properties

The compound also shows promising anti-inflammatory effects. Its structural features allow it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleAnticancer12.5
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-methyl-4,5-dihydro-1H-pyrazoleAnti-inflammatory15.0
5-(4-chlorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleAntimicrobial20.0

Material Science Applications

Beyond medicinal uses, this compound's unique properties make it suitable for applications in materials science. Its nonlinear optical (NLO) characteristics suggest potential use in photonic devices and sensors. The ability to undergo photo-induced electron transfer can lead to advancements in optoelectronic materials .

NLO Properties Evaluation
Research employing density functional theory (DFT) has shown that derivatives of this compound exhibit significant NLO responses, which can be harnessed for developing advanced optical materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of the target compound with analogs:

Compound Name / Substituents Electrophilicity (ω, eV) Hyperpolarizability (×10⁻³⁰ esu) Key Structural Features References
Target Compound : 4-NO₂, 4-F, Ph 4.92 1.23 High planarity; nitro group dominates MEP
M6 : 4-NO₂, 4-NO₂, Ph 5.81 1.45 Two nitro groups; strongest electrophile
Compound 31a : Thiazole-triazole hybrid N/A N/A Non-planar; π-π stacking in crystals
P11 : 4-F, Ph, carboxamide 3.15 0.78 Carboxamide reduces electrophilicity
Compound 9 : Naphthyl, 4-F, Ph N/A N/A Twisted fluorophenyl ring; fluorescence
Key Findings:
  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound increases electrophilicity compared to analogs with methoxy or carboxamide groups (e.g., P11: ω = 3.15 eV) .
  • Planarity : Thiazole-containing hybrids (e.g., Compound 31a) exhibit reduced planarity due to steric hindrance, unlike the target compound’s coplanar pyrazole-phenyl system .
  • NLO Potential: The target’s hyperpolarizability is 58% higher than P11, making it superior for optical applications .

Bioactivity Comparison

Table: Bioactivity Profiles of Selected Pyrazolines
Compound Bioactivity (Target/IC₅₀) Binding Affinity (kcal/mol) Notes References
Target Compound Antioxidant (NADPH oxidase) / Anti-inflammatory −8.2 (NADPH), −9.1 (COX-2) Nitro group enhances radical scavenging
P11 Plasmodium protease inhibition −6.7 Lower activity due to lack of nitro
TDHP-1 Antibacterial (E. coli, MIC = 32 µg/mL) N/A Chlorophenyl substituents improve MIC
Compound 31b COX-1/COX-2 inhibition COX-2 IC₅₀ = 0.89 µM Thiazole enhances selectivity
Key Findings:
  • Antioxidant Activity : The target compound outperforms P11 due to the nitro group’s electron-deficient nature, stabilizing radical intermediates .
  • Enzyme Inhibition : Thiazole-containing hybrids (Compound 31b) show higher COX-2 selectivity than the target, attributed to hydrophobic interactions with the thiazole ring .
  • Antibacterial Activity : Chlorophenyl-substituted pyrazolines (TDHP-1) exhibit better MIC values than the target, suggesting substituent-dependent efficacy .

Crystallographic and Material Properties

  • Crystal Packing : The target compound’s nitro group facilitates stronger π-π stacking (interplanar distance: 3.45 Å) compared to naphthyl-substituted analogs (e.g., Compound 9: 3.72 Å) .
  • Thermal Stability : Thiazole hybrids (e.g., Compound 31a) decompose at higher temperatures (Tₘ = 245°C) than the target compound (Tₘ = 198°C) due to rigid heterocyclic cores .

Biological Activity

5-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, structural characteristics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic pyrazole ring with three distinct aromatic substituents: a 4-fluorophenyl group, a 4-nitrophenyl group, and a phenyl group. The molecular formula is C21H16FN3O2C_{21}H_{16}F_{N_3}O_2 with a molecular weight of approximately 361.37 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups significantly influences its chemical reactivity and biological properties.

Property Value
Molecular FormulaC21H16FN3O2C_{21}H_{16}F_{N_3}O_2
Molecular Weight361.37 g/mol
LogP5.518
Polar Surface Area47.3 Ų
Hydrogen Bond Acceptors5

Biological Activities

Research indicates that pyrazole derivatives, including the target compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrated effectiveness in reducing inflammation through modulation of inflammatory mediators.
  • Analgesic Effects : Shown to alleviate pain in animal models.
  • Antidepressant Activity : Some studies suggest potential in treating depressive disorders.
  • Anticancer Effects : Preliminary findings indicate cytotoxic effects on cancer cell lines.

The biological activity of 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant in neurodegenerative diseases .
  • Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative stress, contributing to its anti-inflammatory effects .
  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic character, facilitating interactions with nucleophiles in biological systems .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of the compound using the formalin test in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting potential for analgesic applications.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating promising anticancer properties .

Computational Studies

Recent computational studies employing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of the compound. These studies predict favorable interactions with biological targets based on molecular docking simulations .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, a general procedure involves dissolving substituted chalcones (e.g., 0.001 mol) in dimethyl sulfoxide (DMSO, 5 mL), followed by the addition of hydrazine hydrate (0.002 mol) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is isolated and purified via recrystallization or column chromatography . Variations in substituents on the phenyl rings (e.g., nitro, fluoro groups) require adjustments to reaction stoichiometry and solvent polarity to optimize yields.

Q. How is X-ray crystallography employed to characterize the structural conformation of this pyrazole derivative?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s stereochemistry and intermolecular interactions. Key crystallographic parameters include:

ParameterValue (Example)Source
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å
Dihedral angles66.34° (fluorophenyl groups)
Hydrogen bondingC–H⋯π interactions stabilize packing
Rietveld refinement and software like SHELXL are used to analyze data-to-parameter ratios (e.g., 17.8) and validate structural models .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, fluoro) influence the compound’s biological activity and binding affinity?

Methodological Answer: Substituents modulate electron density and steric bulk, impacting interactions with biological targets. For instance:

  • The 4-nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity in enzyme inhibition assays .
  • Fluorophenyl substituents improve metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
    Computational methods (e.g., molecular docking using AutoDock Vina) can predict binding modes to targets like carbonic anhydrase or cyclooxygenase. Docking scores (e.g., ∆G = −8.2 kcal/mol) correlate with experimental IC₅₀ values from enzyme inhibition studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between NMR, IR, and mass spectrometry data often arise from dynamic stereochemistry or polymorphism. To address this:

  • Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of aryl groups).
  • Powder X-ray diffraction (PXRD) distinguishes polymorphs by comparing experimental and simulated patterns .
  • DFT calculations (e.g., using Gaussian 16) validate experimental dihedral angles and predict stable conformers . For example, deviations in C–C bond lengths (>0.004 Å) in SC-XRD data may indicate measurement artifacts requiring recalibration .

Q. How can reaction conditions be optimized to improve diastereoselectivity in pyrazole synthesis?

Methodological Answer: Diastereoselectivity is influenced by solvent polarity, temperature, and catalysts:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization via transition-state stabilization .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity by coordinating to hydrazine intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yields (>85%) by uniform heating .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies on pyrazole derivatives?

Methodological Answer: Contradictions often stem from assay variability or structural analogs. For robust analysis:

  • Dose-response curves : Compare EC₅₀/IC₅₀ values across standardized assays (e.g., MIC for antimicrobial activity) .
  • Structure-activity relationship (SAR) tables : Highlight substituent effects (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces antifungal potency by 40%) .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, adjusting for variables like cell line specificity or solvent toxicity .

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